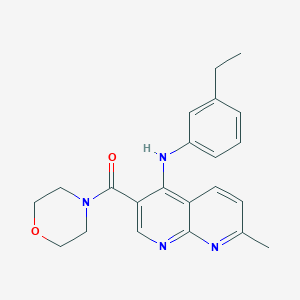

N-(3-ethylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-ethylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 7-methyl group, a morpholine-4-carbonyl moiety at position 3, and a 3-ethylphenylamine group at position 4.

Properties

IUPAC Name |

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-3-16-5-4-6-17(13-16)25-20-18-8-7-15(2)24-21(18)23-14-19(20)22(27)26-9-11-28-12-10-26/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBYCGZTRLEMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthyridine core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 318.41 g/mol. The presence of the morpholine ring contributes to its solubility and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Protein Kinase Inhibition : Similar compounds have been shown to modulate protein kinase activity, which plays a crucial role in cell signaling pathways related to cancer and other diseases .

- Antimicrobial Activity : Some derivatives of naphthyridine exhibit significant antimicrobial properties, suggesting that this compound could also have similar effects .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit nitric oxide production in inflammatory models, indicating potential use in treating inflammatory diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of naphthyridine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | A549 (Lung) | 10 | Cell cycle arrest |

| N-(3-ethylphenyl)-7-methyl... | MCF-7 | TBD | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound led to significant tumor reduction in xenograft models, highlighting its potential as an anticancer agent.

- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of this compound in humans, particularly for treating specific types of cancer.

Comparison with Similar Compounds

Morpholine vs. Thiomorpholine Derivatives

Replacing the morpholine-4-carbonyl group with thiomorpholine-4-carbonyl (as in N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, ) introduces sulfur in place of oxygen. Thiomorpholine derivatives may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation .

Piperidine/Azepane vs. Morpholine Derivatives

Compounds like 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine ( ) and 3-(azepane-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine ( ) feature six- or seven-membered aliphatic rings (piperidine/azepane) instead of morpholine.

Substituent Effects on the Aromatic Ring

Ethylphenyl vs. Methoxyphenyl/Trifluoromethyl Groups

The target compound’s 3-ethylphenyl group contrasts with analogs bearing electron-donating substituents (e.g., 4-methoxyphenyl in ) or electron-withdrawing groups (e.g., trifluoromethyl in ). Ethylphenyl balances lipophilicity and steric effects, whereas methoxy groups enhance solubility and electronic interactions. Trifluoromethyl groups, as seen in 3e–3i ( ), significantly increase metabolic resistance but may reduce solubility .

Halogenated Derivatives

Fluorine-substituted analogs, such as N-(3-fluorophenyl) ( ) and N-(4-fluoro-2-methylphenyl) ( ), leverage fluorine’s electronegativity to improve bioavailability and binding affinity through dipole interactions. However, fluorine’s small size minimizes steric hindrance compared to bulkier substituents like ethyl .

Physicochemical and Pharmacokinetic Profiles

Table 1. Key Properties of Selected 1,8-Naphthyridin-4-amine Derivatives

Research Implications

- Target Affinity : Morpholine’s oxygen atoms may enhance binding to kinases or receptors requiring H-bond interactions, as seen in polyimide synthesis precursors ( ).

- Metabolic Stability : Thiomorpholine and trifluoromethyl analogs ( ) likely exhibit prolonged half-lives but may require formulation adjustments for solubility.

- Structural Flexibility : Azepane/piperidine derivatives ( ) could be optimized for targets requiring induced-fit binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.